molecular formula C16H21NO2 B1528936 Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 745836-32-2

Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No. B1528936
M. Wt: 259.34 g/mol
InChI Key: HDLAPPYOWZTRFN-GRKKQISMSA-N
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Description

Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate is a chemical compound with the molecular formula C16H21NO2 . It has an average mass of 259.343 Da and a monoisotopic mass of 259.157227 Da .


Synthesis Analysis

The synthesis of similar compounds, such as bicyclo [2.2.1]heptane-1-carboxylates, has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, (-)-(1S,4R)-1-vinyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one has been reacted with ethyl acetate lithium derivative, potassium acetylide, ozone, with a system OsO4-N-methylmorpholine N-oxide, and some subsequent transformations of the products obtained .

Scientific Research Applications

Asymmetric Synthesis

This compound and its derivatives have been synthesized through Aza-Diels-Alder reactions, demonstrating a method for asymmetric synthesis. This approach can produce bicyclic amino acid derivatives with significant yields and diastereomeric excess, indicating potential for creating chiral building blocks for pharmaceuticals (Waldmann & Braun, 1991).

Novel Synthesis Methods

Research has described novel synthesis methods for producing ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate in enantiomerically pure form, highlighting the importance of these compounds in the synthesis of complex molecules. Such methods can facilitate the development of new drugs and materials with specific chirality requirements (Cottrell et al., 1991).

Antimalarial Activity

Compounds derived from ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been evaluated for their antimalarial activities, demonstrating the potential biomedical applications of these molecules in developing new treatments for infectious diseases (Ningsanont et al., 2003).

Chemical Rearrangements

The study of chemical rearrangements of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives has provided insights into the mechanisms of skeletal transformations under acidic conditions. Such research contributes to our understanding of chemical reactivity and can lead to novel synthetic strategies (Kobayashi et al., 1992).

β-Lactam Antibiotic Analogues

Research into selenapenams and selenacephems, involving ethyl 1-aza-7-oxo-4-selenabicyclo[3.2.0]heptane-2-carboxylate, highlights the exploration of selenium-containing analogues of β-lactam antibiotics. This work underscores the continual search for new antibacterial agents with improved properties (Carland et al., 2004).

properties

IUPAC Name

ethyl (1R,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-19-16(18)15-13-8-9-14(15)17(11-13)10-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13-,14-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLAPPYOWZTRFN-GRKKQISMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC1N(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@@H]2CC[C@H]1N(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719851
Record name Ethyl (1R,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate

CAS RN

745836-32-2
Record name Ethyl (1R,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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